molecular formula C8H7ClN2O B13977271 7-Chloro-6-methoxyimidazo[1,2-A]pyridine

7-Chloro-6-methoxyimidazo[1,2-A]pyridine

Cat. No.: B13977271
M. Wt: 182.61 g/mol
InChI Key: COCYIXGKXXFUCC-UHFFFAOYSA-N
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Description

7-Chloro-6-methoxyimidazo[1,2-A]pyridine is a functionalized heterocyclic compound serving as a versatile building block in medicinal chemistry and drug discovery research. The imidazo[1,2-a]pyridine scaffold is a privileged structure in pharmacology, found in numerous marketed drugs and bioactive molecules due to its favorable physicochemical properties and wide range of biological activities . This specific derivative is designed for the synthesis and exploration of novel chemical entities. The chloro and methoxy substituents at the 6 and 7 positions of the core structure offer distinct sites for further chemical modification via metal-catalyzed cross-coupling reactions or nucleophilic substitutions, allowing researchers to rapidly generate diverse compound libraries for biological screening . The imidazo[1,2-a]pyridine core is known to exhibit significant pharmacological properties, including antiviral, antibacterial, antitubercular, anticancer, and anti-inflammatory activities, making it a highly valuable template in the development of new therapeutic agents . Application Note: This product is intended for use as a reference standard or chemical intermediate in laboratory research. Its specific mechanism of action and research applications are dependent on the final synthetic target and the biological system under investigation. Safety Note: For Research Use Only (RUO). Not intended for diagnostic, therapeutic, or any other human use. Handle with appropriate personal protective equipment in a well-ventilated laboratory environment.

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

7-chloro-6-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H7ClN2O/c1-12-7-5-11-3-2-10-8(11)4-6(7)9/h2-5H,1H3

InChI Key

COCYIXGKXXFUCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C=CN=C2C=C1Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Amino-6-methoxypyridine with α-Chloroketones

A direct and efficient approach to 7-chloro-6-methoxyimidazo[1,2-a]pyridine involves the condensation of 2-amino-6-methoxypyridine with an appropriately substituted α-chloroketone, such as 2-chloroacetophenone or its derivatives. The reaction proceeds under mild conditions, often without the need for catalysts or solvents, which aligns with green chemistry principles.

Typical reaction conditions:

  • Reactants: 2-amino-6-methoxypyridine and α-chloroketone (e.g., 2-chloroacetophenone)
  • Temperature: Ambient to moderate heating (room temperature to 80 °C)
  • Time: 40–80 minutes depending on substrate reactivity
  • Solvent: Often solvent-free or minimal solvent such as ethanol or acetonitrile
  • Catalyst: None required for many cases; some protocols use mild bases or acids if needed

Yields: Reported yields for similar substituted imidazo[1,2-a]pyridines under these conditions range from 65% to 88%, indicating good efficiency.

Halogenation of Methoxy-Substituted Imidazo[1,2-a]pyridines

Summary Table of Preparation Methods

Method Key Reactants Conditions Yield (%) Notes
Cyclocondensation (α-halocarbonyl + 2-aminopyridine) 2-amino-6-methoxypyridine + α-chloroketone Catalyst-free, solvent-free, 40–80 °C, 40–80 min 65–88 Simple, green, widely used
Halogenation with POCl3 6-methoxyimidazo[1,2-a]pyridine + POCl3 Reflux in toluene, 16 h ~70–75 Post-synthesis chlorination, regioselective
One-pot multicomponent reaction 2-aminopyridine + aldehyde + isonitrile Various, often mild Variable Rapid synthesis, less regioselective
Microwave-assisted synthesis α-halocarbonyl + 2-aminopyridine Microwave irradiation, solvent-free High Fast reaction times, energy-efficient

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-methoxyimidazo[1,2-A]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidants or photocatalysts.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-A]pyridine scaffold .

Mechanism of Action

The mechanism of action of 7-Chloro-6-methoxyimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Table 1: Key Structural Analogues and Their Substitutions
Compound Name Substituents (Positions) Core Structure Reference
7-Chloro-6-methoxyimidazo[1,2-a]pyridine Cl (7), OMe (6) Imidazo[1,2-a]pyridine N/A
5-Amino-7-(4-methoxyphenyl)-imidazo[1,2-a]pyridine-6-carbohydrazide (6f) NH2 (5), 4-MeOPh (7), carbohydrazide (6) Imidazo[1,2-a]pyridine
6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine (3af) Cl (6), thiophene (2) Imidazo[1,2-a]pyridine
7-Fluoro-imidazo[1,2-a]pyridine F (7) Imidazo[1,2-a]pyridine
7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine Cl (7), Me (6) Triazolo[1,5-a]pyrimidine

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Chlorine (Cl) and fluorine (F) at position 7 enhance electrophilicity, while methoxy (OMe) or methyl (Me) groups at position 6 increase steric bulk and modulate solubility .
  • Heterocyclic Core Variations : Replacement of imidazo[1,2-a]pyridine with triazolo[1,5-a]pyrimidine (e.g., ) reduces aromaticity but may improve metabolic stability .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Density (g/cm³) pKa Solubility Trends Reference
7-Chloro-6-methoxyimidazo[1,2-a]pyridine C₈H₇ClN₂O 198.61 ~1.4 (Predicted) ~3.5 (Predicted) Moderate in polar solvents N/A
6-Chloro-2-methylimidazo[1,2-a]pyridine C₈H₇ClN₂ 166.61 1.3–1.5 N/A Lipophilic
7-Fluoro-imidazo[1,2-a]pyridine C₇H₅FN₂ 148.13 1.2–1.4 ~2.8 Enhanced aqueous solubility vs. Cl analogs
7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine C₆H₅ClN₄ 168.58 1.59 -0.28 Low polarity

Key Observations :

  • Chlorine vs. Fluorine : The 7-Fluoro derivative (148.13 g/mol) has a lower molecular weight and higher predicted solubility than 7-Chloro analogs due to fluorine’s smaller size and higher electronegativity .
  • Triazolo vs. Imidazo Cores : Triazolo[1,5-a]pyrimidine derivatives exhibit higher density (1.59 g/cm³) and lower pKa (-0.28), suggesting stronger acidity and compact packing .

Key Observations :

  • Multi-Component Reactions : High yields (75–90%) are achieved for carbohydrazide derivatives using ethylenediamine and nitroethenes .
  • Catalytic Efficiency : Copper-catalyzed methods () offer scalability for pharmaceuticals like zolpidem, whereas iodine-mediated routes () emphasize eco-friendly conditions .

Biological Activity

7-Chloro-6-methoxyimidazo[1,2-A]pyridine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by relevant data tables and findings from various studies.

Overview of Biological Activity

Imidazo[1,2-a]pyridine derivatives, including 7-chloro-6-methoxyimidazo[1,2-A]pyridine, have been investigated for their potential therapeutic applications. These compounds exhibit a range of biological activities, including:

  • Antimicrobial Activity : Effective against various strains of bacteria and fungi.
  • Anticancer Properties : Demonstrated inhibitory effects on tumor cell lines.
  • Antitubercular Activity : Notable effectiveness against Mycobacterium tuberculosis (Mtb).

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazo[1,2-a]pyridine derivatives. For instance, compounds similar to 7-chloro-6-methoxyimidazo[1,2-A]pyridine have shown significant activity against multidrug-resistant strains of Mtb. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.07 μM for resistant strains, indicating potent antibacterial properties .

Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundMIC (μM)Bacterial StrainActivity Type
7-Chloro-6-methoxyimidazo[1,2-A]pyridineTBDMtb (MDR)Antitubercular
Compound A0.07Mtb (XDR)Antitubercular
Compound B0.4E. coliAntibacterial
Compound C0.006S. aureusAntibacterial

Anticancer Properties

The anticancer potential of 7-chloro-6-methoxyimidazo[1,2-A]pyridine has also been explored extensively. Studies reveal that compounds within this class can inhibit the growth of various cancer cell lines through different mechanisms, including the inhibition of specific signaling pathways.

Case Study: In Vitro Anticancer Assay

In a study assessing the anticancer activity of imidazo[1,2-a]pyridine derivatives, several compounds demonstrated submicromolar inhibitory concentrations against tumor cell lines such as A549 and HCC827. The structure-activity relationship (SAR) indicated that modifications at specific positions significantly influenced potency .

Table 2: In Vitro Anticancer Activity Data

CompoundIC50 (μM)Cell Line
7-Chloro-6-methoxyimidazo[1,2-A]pyridineTBDA549
Compound D0.5HCC827
Compound E0.3MCF-7

Structure-Activity Relationship (SAR)

The SAR analysis has been crucial in understanding how modifications to the imidazo[1,2-a]pyridine scaffold affect biological activity. For example:

  • Chloro Substituents : The presence of chlorine at the 6-position enhances antimicrobial activity.
  • Methoxy Group : The methoxy group at position 6 may contribute to improved solubility and bioavailability.

Q & A

Q. What synthetic strategies are commonly employed for preparing 7-chloro-6-methoxyimidazo[1,2-a]pyridine and its derivatives?

The synthesis typically involves cyclocondensation of 2-aminoimidazole derivatives with appropriate 1,3-difunctional reagents. For example, iodine-catalyzed reactions or In(OTf)₃-mediated protocols can efficiently form the imidazo[1,2-a]pyridine core . Substituents like chlorine and methoxy groups are introduced via post-cyclization modifications, such as nucleophilic substitution or nitration followed by reduction .

Q. How do electronic effects of substituents influence the biological activity of imidazo[1,2-a]pyridine derivatives?

Electron-donating groups (e.g., methoxy) at specific positions enhance bioactivity by stabilizing charge interactions with target proteins, while electron-withdrawing groups (e.g., nitro) may reduce activity by disrupting binding affinity. For instance, 6-methoxy substitution in imidazo[1,2-a]pyridines significantly improves CNS receptor binding compared to nitro-substituted analogs .

Q. What analytical techniques are critical for characterizing 7-chloro-6-methoxyimidazo[1,2-a]pyridine?

Nuclear magnetic resonance (¹H/¹³C NMR) and infrared (IR) spectroscopy are essential for confirming molecular structure. X-ray crystallography is used to resolve polymorph-dependent properties, such as luminescence behavior in cyano-substituted derivatives . High-resolution mass spectrometry (HRMS) ensures purity and molecular weight validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the therapeutic potential of 7-chloro-6-methoxyimidazo[1,2-a]pyridine analogs?

SAR studies should focus on:

  • Positional effects : Chloro groups at positions 6 or 7 enhance anticonvulsant and anti-inflammatory activity, while methoxy groups at position 6 improve CNS penetration .
  • Heteroatom substitution : Replacing pyridine nitrogen with sulfur (e.g., in thiadiazolo analogs) alters metabolic stability and target selectivity .
  • Hybrid scaffolds : Combining with β-carboline or benzimidazole moieties can amplify anti-proliferative effects .

Q. What experimental approaches resolve contradictions in reported bioactivity data for imidazo[1,2-a]pyridine derivatives?

  • Dose-response profiling : Re-evaluate activity across a broader concentration range to identify non-linear effects.
  • Target validation : Use CRISPR/Cas9 knockouts or isoform-specific inhibitors to confirm receptor specificity (e.g., GABA-A vs. adenosine receptors) .
  • Metabolic stability assays : Assess cytochrome P450 interactions to rule out false positives from metabolite interference .

Q. How do intermolecular interactions (e.g., π-stacking, hydrogen bonding) affect the physicochemical properties of 7-chloro-6-methoxyimidazo[1,2-a]pyridine?

Single-crystal X-ray diffraction reveals that π-π stacking between aromatic rings and C–H···N hydrogen bonds dominate crystal packing. These interactions influence solubility, melting points, and luminescence. For example, cyano-substituted derivatives exhibit polymorph-dependent luminescence due to variations in excited-state intramolecular proton transfer (ESIPT) .

Q. What in vivo models are suitable for evaluating the anti-inflammatory efficacy of 7-chloro-6-methoxyimidazo[1,2-a]pyridine derivatives?

  • Murine models of colitis : Assess gut-specific anti-inflammatory effects via TNF-α and IL-6 suppression .
  • Zebrafish inflammation assays : High-throughput screening of neutrophil migration inhibition.
  • Pharmacokinetic profiling : Measure bioavailability and blood-brain barrier penetration using LC-MS/MS .

Methodological Resources

  • Synthetic Protocols : Refer to iodine-catalyzed cyclization and In(OTf)₃-mediated multicomponent reactions .
  • Analytical Workflows : Combine XRD for structural analysis , NMR for dynamic behavior , and TD-DFT calculations for ESIPT modeling .
  • Biological Assays : Use radioligand displacement assays for receptor binding studies and LPS-induced macrophage models for anti-inflammatory screening .

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